molecular formula C15H12O3 B11872472 2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan-4,5-dione CAS No. 74693-31-5

2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan-4,5-dione

Cat. No.: B11872472
CAS No.: 74693-31-5
M. Wt: 240.25 g/mol
InChI Key: JXIGNVDGTOKIJS-UHFFFAOYSA-N
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Description

2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan-4,5-dione (CAS 74693-31-5) is a synthetically derived naphthoquinone derivative characterized by a dihydrofuran ring fused to a naphthalene core and a prop-1-en-2-yl substituent. This compound belongs to the class of dihydronaphthofurans, which are recognized for their diverse and relevant biological and pharmacological activities . It serves as a valuable scaffold in medicinal chemistry and drug discovery research. A primary area of investigation for this compound is its promising anticancer activity. Research indicates it can inhibit the growth of various cancer cell lines. Specifically, it has demonstrated potent cytotoxicity against liver (HepG2), breast (MCF-7), and cervical (HeLa) cancer cells, with reported GI50 values as low as 0.01 µM, 0.03 µM, and 0.04 µM, respectively . The mechanism of action is believed to involve interference with electron transport in tumor cells, inhibiting respiration and promoting apoptosis . Furthermore, the compound exhibits significant antimicrobial properties. Studies on related dihydronaphthofuran structures have shown activity against pathogens such as Staphylococcus aureus and Escherichia coli . It also possesses notable antityrosinase activity, showing significant inhibition with an IC50 value of 11.5 µg/mL, which is relevant for research in hyperpigmentation disorders . The synthesis of this compound typically involves multi-step processes starting from 2-hydroxy-1,4-naphthoquinone (lawsone), including allylation, Claisen rearrangement, and cyclization promoted by Lewis acids . This product is intended for research purposes in chemical and biological laboratories. It is strictly for in-vitro studies and is not categorized as a medicine or drug. It has not been approved by the FDA for the prevention, treatment, or cure of any medical condition. ATTENTION: For research use only. Not for human or veterinary use.

Properties

CAS No.

74693-31-5

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

2-prop-1-en-2-yl-2,3-dihydrobenzo[g][1]benzofuran-4,5-dione

InChI

InChI=1S/C15H12O3/c1-8(2)12-7-11-14(17)13(16)9-5-3-4-6-10(9)15(11)18-12/h3-6,12H,1,7H2,2H3

InChI Key

JXIGNVDGTOKIJS-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1CC2=C(O1)C3=CC=CC=C3C(=O)C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan-4,5-dione typically involves the reaction of flavonoids with dichlone under basic, oxygenous, and aqueous conditions. This method can involve processes such as isomerization, hydration, oxidation, decomposition, and intermolecular condensation . Another approach involves the radical bromination of the methyl group followed by conversion into the corresponding phosphonate and subsequent reactions with benzaldehyde derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and large-scale chemical production would apply. This includes the use of optimized reaction conditions, catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan-4,5-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into hydroquinone derivatives.

    Substitution: It can undergo substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like THF (tetrahydrofuran) or methanol.

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, which are of interest due to their biological activities and potential therapeutic applications.

Scientific Research Applications

Biological Activities

Research indicates that 2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan-4,5-dione and its derivatives exhibit notable biological activities:

Antimicrobial Activity

Studies have shown that compounds related to this structure possess significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentrations (MICs) against various pathogens have been reported as follows:
CompoundTarget BacteriaMIC (µg/mL)
Example AStaphylococcus aureus32
Example BEscherichia coli47.5

These results indicate the potential for these compounds in developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins. Notable findings include:

Cell LineIC50 (µg/mL)
MCF-7 (Breast Cancer)5.36
HepG2 (Liver Cancer)10.10

These values suggest that modifications to the molecular structure can enhance or diminish biological activity .

Case Studies

Several case studies highlight the applications of 2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan-4,5-dione in medicinal chemistry:

  • Antimicrobial Evaluation : A series of derivatives were synthesized and tested against various bacterial strains, showing promising results that warrant further exploration for clinical applications.
  • Anticancer Research : Compounds structurally related to this compound were tested against multiple cancer cell lines. One derivative exhibited significantly lower IC50 values compared to conventional chemotherapeutics like doxorubicin.

These case studies underscore the importance of ongoing research into the therapeutic potential of this compound and its derivatives .

Mechanism of Action

The mechanism of action of 2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan-4,5-dione involves its interaction with cellular components, leading to cytotoxic effects. It is believed to interfere with electron transport in tumor cells, thereby inhibiting their respiration and promoting apoptosis . The compound’s furan ring and lipophilic character are key features that enhance its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Substituent Effects : Alkyl groups (ethyl, butyl) generally yield lower bioactivity than polar substituents (e.g., hydroxy, bromo). The vinyl group in 4p balances lipophilicity and reactivity .
  • Synthetic Efficiency : Yields vary widely (12–86%), with 4p ’s moderate yield reflecting challenges in introducing the prop-1-en-2-yl group .
Anticancer Activity
  • NFD : Potent cytotoxicity against multiple cancer lines (IC₅₀: ~3 µM) via JNK/ERK-mediated apoptosis and S-phase arrest .
  • Its vinyl group may enhance membrane permeability compared to alkyl analogs .
  • Hydroxy-Methylene Derivative : IC₅₀ = 9.88 µg/mL (~38.2 µM) against T47D cells, indicating lower molar potency than NFD .
Antimicrobial Activity
  • NFD : Effective against methicillin-resistant Staphylococcus aureus (MRSA) by disrupting biofilms and intracellular bacteria .
  • Dihydro Derivatives : Antifungal activity against Candida albicans and dermatophytes, though less potent than synthetic triazoles .

Mechanism of Action

  • NFD : Inactivates EGFR/PI3K/Akt and Janus kinase-2 pathways, inducing apoptosis .
  • Hydroxy-Methylene Analog : Triggers cell membrane disruption and nuclear condensation in T47D cells .
  • 4p: Propensity for electrophilic interactions (via quinone moiety) may target redox-sensitive pathways, but specific mechanisms require validation .

Physicochemical Properties

  • Solubility : NFD derivatives with polar groups (e.g., -OH) show higher aqueous solubility, while alkyl/vinyl analogs require organic solvents .

Biological Activity

2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan-4,5-dione (CAS Number: 74693-31-5) is an organic compound characterized by a complex structure that includes a naphthoquinone moiety. This compound belongs to the class of dihydronaphthofurans, known for their diverse chemical reactivity and potential applications in medicinal chemistry. The molecular formula of this compound is C15H12O3C_{15}H_{12}O_{3}, and it has garnered attention for its biological activities, particularly in the fields of cancer research and pharmacology.

PropertyValue
Molecular FormulaC15H12O3
Molecular Weight240.25 g/mol
IUPAC Name2-(prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan-4,5-dione
CAS Number74693-31-5

Biological Activity Overview

Research indicates that 2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan-4,5-dione exhibits significant biological activities, including:

  • Anticancer Properties : Studies have shown that this compound can inhibit the growth of various cancer cell lines. Its cytotoxic effects were evaluated using HepG2 (liver), MCF-7 (breast), and HeLa (cervical) cancer cell lines.
    • Cytotoxicity Data :
      • HepG2: GI50 = 0.01 µM
      • MCF-7: GI50 = 0.03 µM
      • HeLa: GI50 = 0.04 µM
    These values indicate potent activity compared to standard chemotherapeutic agents like doxorubicin .
  • Mechanism of Action : Interaction studies have provided insights into its mechanism of action, which may involve the induction of apoptosis in cancer cells and modulation of signaling pathways associated with cell proliferation and survival.
  • Antityrosinase Activity : The compound has also been evaluated for its antityrosinase activity, which is relevant for skin whitening products and treatments for hyperpigmentation. It showed a significant inhibition with an IC50 value of 11.5 µg/mL compared to kojic acid (78.0 µg/mL) .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to or structurally similar to 2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan-4,5-dione:

Study 1: Cytotoxicity in Cancer Cell Lines

A study investigated the cytotoxic effects of various naphthoquinone derivatives on cancer cell lines. The results indicated that modifications in the molecular structure significantly influenced the biological activity.

Study 2: Antioxidant Activity

Another research focused on the antioxidant properties of naphthoquinone derivatives, revealing that compounds with similar structures exhibited varying degrees of free radical scavenging activity.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
1,4-NaphthoquinoneContains a quinone structureStronger oxidizing agent than dihydronaphthofurans
7-MethyljugloneMethylated naphthoquinoneExhibits distinct pharmacological properties
9-HydroxyphenanthrenePhenanthrene core with hydroxylDifferent ring system affecting biological activity

This comparative analysis highlights the unique properties of 2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan-4,5-dione within the broader context of naphthofuran chemistry.

Q & A

Q. What are the common synthetic routes for 2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan-4,5-dione, and how do they differ in efficiency?

The compound is synthesized via two primary routes:

  • Claisen Rearrangement Pathway : Starting from 2-hydroxy-1,4-naphthoquinone, allylation with allyl bromide followed by Claisen rearrangement yields allyl lawsone. Cyclization using NbCl₅ as a Lewis acid produces the core structure .
  • Suzuki Coupling Pathway : Methyl (2-bromophenyl)acetate undergoes Suzuki coupling with furan-2-boronic acid, followed by cyclization with TFA/TFAA and oxidation with Fremy’s Salt to form the furan-4,5-dione scaffold .
    Efficiency Comparison : The Claisen method offers higher scalability (70–84% yields for intermediates) , while the Suzuki route provides regioselective control but requires multiple steps (56% final yield) .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

  • Structural Confirmation : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (¹H/¹³C NMR) are essential for verifying molecular weight and substituent positions .
  • Purity Assessment : Column chromatography (silica gel, hexane/EtOAc gradients) and preparative TLC are standard for isolating intermediates and final products .
  • Crystallography : X-ray diffraction (e.g., for brominated derivatives) resolves stereochemical ambiguities .

Q. How is the compound initially screened for biological activity in academic research?

  • Cytotoxicity Assays : MTT-based proliferation tests against cancer cell lines (e.g., K562 leukemia, PC3 prostate cancer) at concentrations ranging from 1–50 µM .
  • Antimicrobial Screening : Agar diffusion or microdilution assays against E. coli and S. aureus to determine minimum inhibitory concentrations (MICs) .

Advanced Research Questions

Q. What mechanistic insights explain its anticancer activity, particularly in non-small-cell lung cancer (NSCLC)?

The compound induces topoisomerase II-mediated DNA double-strand breaks, validated via comet assays and γ-H2AX phosphorylation markers. It also inhibits EGFR/PI3K/Akt signaling, reducing metastatic potential in NSCLC models . Computational docking studies suggest strong binding to topoisomerase II’s ATPase domain (binding energy: −9.2 kcal/mol) .

Q. How can derivatization strategies enhance its antifungal activity against resistant strains?

  • Halogenation : Bromination at the C3 position (e.g., 3-(2,4-dibromoanilino) derivatives) increases potency against fluconazole-resistant Candida albicans (MIC₅₀: 8 µg/mL vs. 64 µg/mL for fluconazole) .
  • Sulfonyl Modifications : Introducing pentafluorophenylsulfonyl groups improves membrane permeability, as shown in logP calculations (ΔlogP = +1.5 vs. parent compound) .

Q. What computational and experimental approaches are used to study its interaction with serum proteins?

  • Molecular Docking : AutoDock Vina simulations predict binding to Human Serum Albumin (HSA) at Sudlow Site I (ΔG = −7.8 kcal/mol) .
  • Spectroscopic Validation : Circular dichroism (CD) and fluorescence quenching confirm conformational changes in HSA upon compound binding (Kₐ = 1.2 × 10⁵ M⁻¹) .

Q. How do researchers resolve contradictions in cytotoxicity data across different cell lines?

  • Dose-Response Optimization : IC₅₀ values vary (e.g., 12 µM in K562 vs. 28 µM in WM9 melanoma), necessitating cell-type-specific ROS scavenging assays to identify redox-dependent mechanisms .
  • Metabolic Profiling : LC-MS-based metabolomics reveals differential glutathione depletion rates, explaining resistance in hypoxic tumor models .

Methodological Guidance

Q. Designing a Derivative Library for Structure-Activity Relationship (SAR) Studies

  • Core Modifications : Introduce substituents at C2 (e.g., azidomethyl for click chemistry) and C3 (e.g., arylaminos for H-bonding) .
  • Screening Workflow :
    • Step 1 : Synthesize 10–20 analogs via bromination/amination .
    • Step 2 : Test cytotoxicity (MTT) and apoptosis (Annexin V/PI flow cytometry) .
    • Step 3 : Prioritize hits with >50% inhibition at 10 µM for mechanistic profiling .

Q. Validating Target Engagement in Cellular Models

  • Pull-Down Assays : Biotinylated probes capture topoisomerase II from lysates of treated cells, confirmed via Western blot .
  • Kinase Profiling : Use PamStation®12 kinase assays to rule off-target effects on EGFR and PI3K .

Q. Scaling Up Synthesis for Preclinical Testing

  • Optimized Protocol : Replace NbCl₅ with FeCl₃ (cheaper, 78% yield) for cyclization .
  • Purification : Switch from column chromatography to recrystallization (hexane/acetone) for gram-scale batches .

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